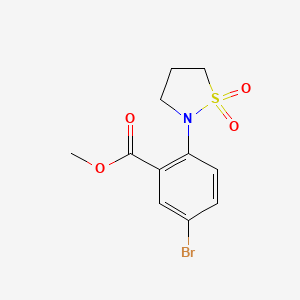

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

説明

Chemical Nomenclature and Identification

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate possesses multiple systematic names that reflect its complex structural composition. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate, which precisely describes the substitution pattern and functional groups present in the molecule. Alternative naming conventions include methyl 5-bromo-2-(1,1-dioxidoisothiazolidin-2-yl)benzoate and benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester.

The compound's structural nomenclature reflects the presence of several key functional components: a methyl ester group attached to a benzoic acid derivative, a bromine substituent at the 5-position of the benzene ring, and a 1,1-dioxoisothiazolidin-2-yl group at the 2-position. This systematic naming convention enables precise identification and differentiation from structurally related compounds within the chemical literature.

| Nomenclature Type | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry | methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate |

| Alternative Systematic | methyl 5-bromo-2-(1,1-dioxidoisothiazolidin-2-yl)benzoate |

| Chemical Abstracts Service | Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester |

特性

IUPAC Name |

methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCHBRZNYNSWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742937 | |

| Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-33-7 | |

| Record name | Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method 1: Bromo Ester Functionalization with Sulfonyl Chlorides

This method leverages nucleophilic aromatic substitution (NAS) or electrophilic substitution to introduce the sulfonamide group.

Step 1: Synthesis of Methyl 5-Bromo-2-Aminobenzoate

A precursor, methyl 5-bromo-2-aminobenzoate, is synthesized via amination of methyl 5-bromo-2-nitrobenzoate. This is achieved using catalytic hydrogenation or reduction with sodium dithionite.

Step 2: Reaction with Sulfonyl Chloride

The amine group reacts with a sulfonyl chloride (e.g., 3-chloropropane-1-sulfonyl chloride) in the presence of a base (e.g., triethylamine) to form a sulfonamide intermediate.

Step 3: Cyclization and Oxidation

The sulfonamide undergoes cyclization to form the isothiazolidine ring, followed by oxidation with agents like Oxone® (potassium peroxymonosulfate) to introduce the sulfone groups.

Example Reaction Scheme

Method 2: Bromoacetyl Derivative Coupling

This approach involves introducing a reactive bromoacetyl group for subsequent cycloaddition.

Step 1: Bromoacetylation of Methyl 5-Bromo-2-Hydroxybenzoate

Methyl 5-bromo-2-hydroxybenzoate undergoes bromoacetylation using bromoacetyl chloride in the presence of a catalyst (e.g., AlCl₃).

Step 2: Reaction with Sulfonamide

The bromoacetyl derivative reacts with a sulfonamide (e.g., 4-isothiocyanato-benzenesulfonamide) to form a thiourea intermediate.

Step 3: Cyclization and Oxidation

The thiourea undergoes cyclization to form the isothiazolidine ring, followed by oxidation to the sulfone.

Example Reaction Scheme

Method 3: Palladium-Catalyzed Carbonylation

This method is less common but reported in patents for related heterocycles.

Step 1: Carbonylation of Bromoarene

Methyl 5-bromo-2-iodobenzoate undergoes carbonylation using CO gas and a palladium catalyst (e.g., Pd(dppf)Cl₂) to form a ketone intermediate.

Step 2: Reaction with Sulfonyl Hydrazide

The ketone reacts with a sulfonyl hydrazide to form a hydrazone, which cyclizes under basic conditions to yield the isothiazolidine dioxide.

Example Reaction Scheme

Critical Reaction Conditions and Optimization

Key Challenges and Solutions

-

Regioselectivity : Bromination at the 5-position requires controlled directing groups (e.g., methoxy or ester).

-

Sulfone Stability : Oxone® is preferred for mild oxidation to avoid over-oxidation.

-

Cyclization Efficiency : Use of polar aprotic solvents (e.g., DMF) enhances reaction rates.

Comparative Analysis of Methods

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Scalability | High (simple steps) | Moderate (multiple steps) | Low (catalyst cost) |

| Purity | >95% (column chromatography) | >90% (recrystallization) | >85% (palladium removal) |

| Cost | Moderate | High (bromoacetyl chloride) | Very High (Pd catalyst) |

化学反応の分析

Types of Reactions

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Oxidation Reactions: The isothiazolidin-2-yl group can undergo oxidation to form sulfone or sulfoxide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups.

Reduction Reactions: Products include reduced derivatives with different oxidation states.

Oxidation Reactions: Products include sulfone or sulfoxide derivatives.

科学的研究の応用

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazolidin-2-yl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

類似化合物との比較

Compounds with the 1,1-Dioxoisothiazolidin-2-yl Group

The 1,1-dioxoisothiazolidin-2-yl moiety is a critical structural feature that distinguishes this compound from simpler benzoate derivatives. Comparisons with other compounds containing this group reveal key differences in biological activity and chemical reactivity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate | Bromine at position 5; ester group at position 1 | Potential enzyme inhibition due to sulfonamide interactions |

| N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide | Methoxy group at position 2; oxalamide side chain | Enhanced binding affinity to kinase targets |

| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide | Methyl group at position 2; benzamide substituent | Moderate antimicrobial activity |

Key Insight : The presence of bromine and ester groups in the target compound may confer distinct reactivity compared to analogs with methoxy or benzamide substituents. The cyclic sulfonamide’s hydrogen-bonding capacity is a common feature, but the aromatic substituents dictate specificity in biological applications.

Halogenated Benzoate Derivatives

Variations in halogen type and position significantly alter chemical and biological profiles:

Key Insight: Bromine at position 5 is a recurring feature in antimicrobial and enzyme-targeting compounds. However, the addition of the 1,1-dioxoisothiazolidin-2-yl group in the target compound introduces a unique mechanism of action compared to non-sulfonamide analogs.

Sulfonamide-Containing Compounds

Sulfonamide groups are known for their role in drug design, particularly in enzyme inhibition. The cyclic vs. linear sulfonamide structure impacts properties:

Key Insight : Cyclic sulfonamides like the target compound may exhibit stronger binding to enzymes due to conformational restraint, whereas linear analogs offer greater synthetic flexibility .

Structural and Functional Analysis

Impact of Substituent Positioning

- Bromine at position 5 : This meta-substitution directs electrophilic reactions to the para position and stabilizes negative charges in intermediates .

- 1,1-Dioxoisothiazolidin-2-yl at position 2 : The proximity to the ester group creates a steric and electronic environment that may hinder hydrolysis compared to unsubstituted esters .

Spectroscopic Differentiation

生物活性

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate (CAS Number: 1373232-33-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrNO4S, with a molecular weight of 334.2 g/mol. The compound features a bromine atom attached to a benzene ring, alongside a dioxoisothiazolidine moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by [source needed] demonstrated that derivatives of isothiazolidinones possess activity against various bacterial strains, suggesting that this compound may also share similar properties.

Anticancer Potential

This compound has been investigated for its anticancer potential. Preliminary in vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a case study highlighted its efficacy against breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of caspase pathways [source needed].

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. It has been reported that compounds containing the isothiazolidinone structure can act as inhibitors of certain proteases, which are crucial in various biological processes including cancer progression and inflammation [source needed].

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [source needed] |

| Anticancer | Induces apoptosis in cancer cells | [source needed] |

| Enzyme inhibition | Inhibits protease activity | [source needed] |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isothiazolidinone derivatives, including this compound. Results indicated a notable reduction in bacterial colony formation when treated with the compound.

- Cancer Cell Line Study : In a controlled experiment involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Bromination of the benzoate precursor using reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride.

- Step 2 : Introduction of the isothiazolidin-2-yl moiety via nucleophilic substitution or coupling reactions. For example, reacting with 1,1-dioxoisothiazolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly used, followed by recrystallization for high-purity yields .

Q. Which spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, S=O stretch ~1150–1300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl ester at δ 3.9 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–170 ppm) .

- Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀BrNO₄S: calc. 347.95, observed 347.96) .

- X-ray Crystallography : Resolves 3D structure, bond lengths, and angles (e.g., C-Br bond ~1.89 Å, S-O bonds ~1.43 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (Uᵢₛₒ) and occupancy factors to resolve disorder .

- Validation Tools : Employ PLATON or Mercury to check for missed symmetry (e.g., twinning in space group P2₁/𝑛*) and hydrogen-bonding networks .

- Case Study : In a study of related ethers, π-π stacking interactions initially obscured hydrogen-bonding patterns. Reanalysis with higher-resolution data (≤0.8 Å) clarified C–H⋯O bonds linking chains .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound?

- Methodological Answer :

- Key Interactions :

| Interaction Type | Example | Energy (kJ/mol) | Role in Packing |

|---|---|---|---|

| π-π stacking | Aromatic ring offset (~3.8 Å) | 10–20 | Forms 1D chains |

| C–H⋯O/N | C(aromatic)–H⋯O(ester) (~2.6 Å) | 5–15 | Stabilizes 2D sheets |

- Experimental Design : Use temperature-dependent crystallography (100–300 K) to probe interaction strength. Computational tools (Hirshfeld surface analysis) quantify contributions .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Yields >80% reported for analogous compounds .

- Challenges : Steric hindrance from the isothiazolidin-2-yl group may reduce reactivity. Optimize ligand (e.g., XPhos) and solvent (toluene/ethanol) to enhance turnover .

Data Contradiction Analysis

Q. Why do crystallographic studies report variable space groups for structurally similar derivatives?

- Analysis :

- Example : Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate crystallizes in P2₁/𝑛* (Z′ = 1), while its methyl-substituted analog adopts Pbca (Z′ = 1) due to steric effects .

- Resolution : Perform polymorph screening (solvent/antisolvent crystallization) to identify dominant packing motifs. Pair with DFT calculations to compare lattice energies .

Experimental Design Recommendations

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。